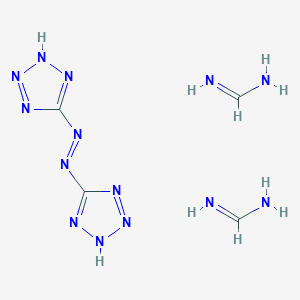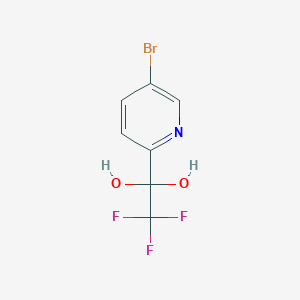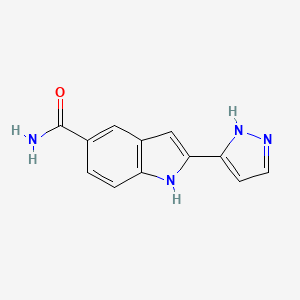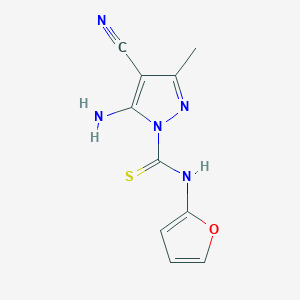
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine is a complex organic compound characterized by its unique structure, which includes multiple ethynyl and amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine typically involves the reaction of 1,2-diethynylcyclohexene with 1,4-diiodobutane . This reaction is carried out under controlled conditions to ensure the stability of the compound. The resulting product is a solid that is stable at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes the use of large-scale reactors and purification methods to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine involves its interaction with molecular targets such as enzymes and proteins. The ethynyl and amine groups play a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: A similar enediyne compound used as a model for studying reactivity.
Cyclopentenocyclodec-1,5-diyne-3-ene: Another enediyne compound with comparable reactivity.
Uniqueness
3,4-Bis(aminoethynyl)hex-3-ene-1,5-diyne-1,6-diamine is unique due to its specific combination of ethynyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
823813-98-5 |
|---|---|
Molekularformel |
C10H8N4 |
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
3,4-bis(2-aminoethynyl)hex-3-en-1,5-diyne-1,6-diamine |
InChI |
InChI=1S/C10H8N4/c11-5-1-9(2-6-12)10(3-7-13)4-8-14/h11-14H2 |
InChI-Schlüssel |
NRXZIBHYALBSAS-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CN)C(=C(C#CN)C#CN)C#CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)

![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)

![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)

![3-Bromo-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14206456.png)
![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

